Cas no 524724-70-7 (2-(4-Chlorophenyl)-8-methylimidazo1,2-apyridine-3-carbaldehyde)

2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic organic compound featuring an imidazopyridine core substituted with a 4-chlorophenyl group and a formyl functional group at the 3-position. This structure confers reactivity suitable for further derivatization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the electron-withdrawing chloro substituent enhances its stability and influences its electronic properties, while the aldehyde group offers versatility in condensation and nucleophilic addition reactions. Its well-defined crystalline form ensures consistent purity, facilitating precise applications in medicinal chemistry research, particularly in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
2-(4-Chlorophenyl)-8-methylimidazo1,2-apyridine-3-carbaldehyde structure
524724-70-7 structure
Product Name:2-(4-Chlorophenyl)-8-methylimidazo1,2-apyridine-3-carbaldehyde
CAS No:524724-70-7
MF:C15H11ClN2O
MW:270.71364235878
CID:1577954
PubChem ID:2757808
Update Time:2025-10-29

2-(4-Chlorophenyl)-8-methylimidazo1,2-apyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
    • 2-(4-CHLORO-PHENYL)-8-METHYL-IMIDAZO[1,2-A]-PYRIDINE-3-CARBALDEHYDE
    • Z111566908
    • 524724-70-7
    • MFCD03617279
    • AKOS001476900
    • CS-0453306
    • BBL021093
    • STK893799
    • 2-(4-Chlorophenyl)-8-methylimidazo1,2-apyridine-3-carbaldehyde
    • MDL: MFCD03617279
    • Inchi: 1S/C15H11ClN2O/c1-10-3-2-8-18-13(9-19)14(17-15(10)18)11-4-6-12(16)7-5-11/h2-9H,1H3
    • InChI Key: SFCUXCPYODYBJI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=C(C=O)N2C=CC=C(C)C2=N1

Computed Properties

  • Exact Mass: 270.0559907g/mol
  • Monoisotopic Mass: 270.0559907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 34.4Ų

2-(4-Chlorophenyl)-8-methylimidazo1,2-apyridine-3-carbaldehyde Pricemore >>

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2-(4-Chlorophenyl)-8-methylimidazo1,2-apyridine-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:524724-70-7)2-(4-Chlorophenyl)-8-methylimidazo1,2-apyridine-3-carbaldehyde
Order Number:A1249480
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:16
Price ($):386
Email:sales@amadischem.com

Additional information on 2-(4-Chlorophenyl)-8-methylimidazo1,2-apyridine-3-carbaldehyde

Introduction to 2-(4-Chlorophenyl)-8-methylimidazo[1,2-apyridine-3-carbaldehyde (CAS No. 524724-70-7)

2-(4-Chlorophenyl)-8-methylimidazo[1,2-apyridine-3-carbaldehyde, identified by its CAS number 524724-70-7, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of a carbaldahyde functional group at the 3-position of the imidazopyridine core enhances its reactivity, making it a valuable intermediate in the synthesis of novel bioactive molecules.

The imidazo[1,2-apyridine scaffold is particularly intriguing due to its ability to interact with various biological targets, including enzymes and receptors. The introduction of a 4-chlorophenyl substituent at the 2-position and a methyl group at the 8-position further modulates the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. Such structural features are often exploited in drug design to optimize binding affinity and selectivity.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting cancer-related pathways. The carbaldahyde group in this compound serves as a versatile handle for further functionalization, enabling the construction of more complex derivatives with enhanced therapeutic potential. Several studies have demonstrated the efficacy of imidazopyridine derivatives in inhibiting kinases and other enzymes overexpressed in tumor cells, making them promising candidates for oncology applications.

One of the most compelling aspects of 2-(4-Chlorophenyl)-8-methylimidazo[1,2-apyridine-3-carbaldehyde is its potential as a building block for next-generation therapeutics. Researchers have leveraged this compound to develop novel inhibitors targeting pathways such as Janus kinases (JAK) and signal transducer and activator of transcription (STAT), which play critical roles in inflammation and cancer progression. The 4-chlorophenyl moiety, in particular, has been shown to improve metabolic stability and oral bioavailability, key factors in drug development.

The synthesis of this compound involves multi-step organic transformations, including condensation reactions and cyclization processes that are well-established in medicinal chemistry. The precision required in these synthetic steps underscores the importance of high-purity starting materials and controlled reaction conditions. Advances in synthetic methodologies have enabled more efficient production routes, reducing costs and improving scalability for industrial applications.

From a computational chemistry perspective, virtual screening techniques have been employed to identify potential binding interactions between 2-(4-Chlorophenyl)-8-methylimidazo[1,2-apyridine-3-carbaldehyde and biological targets. Molecular docking studies have revealed promising interactions with proteins involved in cell proliferation and survival, suggesting its utility as an anti-cancer agent. These computational approaches complement experimental efforts by providing rapid screening of large chemical libraries.

The pharmacological evaluation of this compound has revealed intriguing properties that make it an attractive candidate for further development. In vitro assays have demonstrated inhibitory activity against several cancer cell lines, with varying degrees of selectivity depending on the substitution pattern. The methyl group at the 8-position appears to enhance binding affinity to certain targets while minimizing off-target effects.

Preclinical studies are underway to assess the safety and efficacy of derivatives derived from 2-(4-Chlorophenyl)-8-methylimidazo[1,2-apyridine-3-carbaldehyde. These studies focus on evaluating pharmacokinetic parameters such as absorption, distribution, metabolism, excretion (ADME), as well as toxicity profiles. The goal is to identify lead compounds that can progress into clinical trials for human testing.

The role of imidazopyridine derivatives in addressing unmet medical needs cannot be overstated. Their unique structural features offer opportunities for designing molecules with tailored biological activities. As research continues to uncover new therapeutic targets and mechanisms, compounds like 524724-70-7 will remain at the forefront of drug discovery efforts.

In conclusion,2-(4-Chlorophenyl)-8-methylimidazo[1,2-apyridine-3-carbaldehyde represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its structural versatility and biological activity make it a cornerstone compound for future drug development initiatives. As our understanding of disease mechanisms evolves, so too will our ability to harness such molecules for therapeutic benefit.

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Amadis Chemical Company Limited
(CAS:524724-70-7)2-(4-Chlorophenyl)-8-methylimidazo1,2-apyridine-3-carbaldehyde
A1249480
Purity:99%
Quantity:1g
Price ($):386
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